molecular formula C22H25NO5 B4077176 oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

Cat. No.: B4077176
M. Wt: 383.4 g/mol
InChI Key: WFBUMWHTGIAEKW-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is a complex organic compound that combines the properties of oxalic acid and a phenylphenoxyethyl amine derivative. Oxalic acid is a simple dicarboxylic acid with the formula C2H2O4, known for its role in various biological and industrial processes . The phenylphenoxyethyl amine derivative introduces additional functional groups that can interact with various biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of oxalic acid often involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The phenylphenoxyethyl amine derivative can be produced through large-scale organic synthesis techniques, involving the use of high-purity reagents and controlled reaction conditions to ensure product consistency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.

    Reduction: The phenylphenoxyethyl amine derivative can be reduced to form various amine products.

    Substitution: Both oxalic acid and the amine derivative can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its combination of oxalic acid and a phenylphenoxyethyl amine derivative, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.C2H2O4/c1-3-14-21(15-4-2)16-17-22-20-12-10-19(11-13-20)18-8-6-5-7-9-18;3-1(4)2(5)6/h3-13H,1-2,14-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBUMWHTGIAEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOC1=CC=C(C=C1)C2=CC=CC=C2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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